molecular formula C19H14FNO3S B12519237 Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- CAS No. 654058-72-7

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-

Cat. No.: B12519237
CAS No.: 654058-72-7
M. Wt: 355.4 g/mol
InChI Key: JQZFPMLCXSNYEV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The systematic name methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- follows IUPAC guidelines for ketones and substituted aromatic systems. The parent structure is methanone (RCOR'), where the carbonyl group bridges two aromatic moieties: a 3-fluorophenyl group and a 2-[4-(methylsulfonyl)phenyl]-3-pyridinyl subunit.

The pyridine ring is numbered such that the nitrogen atom occupies position 1. Substituents at positions 2 and 3 include a 4-(methylsulfonyl)phenyl group and the fluorophenyl-methanone linkage, respectively. The methylsulfonyl group (-SO2CH3) is prioritized in suffix notation due to its higher seniority compared to the fluorine substituent.

Table 1: IUPAC Nomenclature Breakdown

Component Position Substituent
Pyridine core 1 Nitrogen
2 4-(Methylsulfonyl)phenyl
3 (3-Fluorophenyl)methanone

Molecular Architecture and Bonding Patterns

The molecular formula C19H13FNO3S reflects a conjugated system with a pyridine ring, two benzene derivatives, and a sulfonyl group. Key structural features include:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character.
  • 3-Fluorophenyl Group : A benzene ring substituted with fluorine at position 3, inducing meta-directing effects in electrophilic substitution.
  • 4-(Methylsulfonyl)Phenyl Group : A para-substituted benzene ring with a strongly electron-withdrawing sulfonyl group (-SO2CH3), enhancing molecular polarity.

Bond lengths and angles derive from resonance hybridization:

  • C-N bond in pyridine: ~1.34 Å (shorter than typical C-N single bonds due to sp² hybridization).
  • C-F bond: ~1.35 Å (shorter than C-H bonds due to higher electronegativity).
  • S=O bonds: ~1.43 Å, characteristic of sulfonyl groups.

Crystallographic Analysis and Solid-State Configuration

While explicit crystallographic data for this compound remains unpublished, analogous sulfonyl-pyridine derivatives exhibit monoclinic or orthorhombic crystal systems with P21/c space groups. Key packing motifs likely include:

  • π-π Stacking : Between pyridine and fluorophenyl rings (interplanar distances ~3.5–4.0 Å).
  • Hydrogen Bonding : Sulfonyl oxygen atoms may act as acceptors for C-H donors from adjacent molecules (O···H distances ~2.4–2.7 Å).

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a=8.2 Å, b=6.7 Å, c=12.1 Å, β=105°
Z-value 4

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Pyridine H4 and H5 protons: δ 8.5–8.7 ppm (doublets, J=5–6 Hz, coupling with H3 and H6).
    • Fluorophenyl protons: δ 7.2–7.4 ppm (multiplet, meta-fluorine coupling).
    • Methylsulfonyl CH3: δ 3.1 ppm (singlet).
  • ¹³C NMR :

    • Carbonyl carbon: δ 195–200 ppm.
    • Pyridine C2 and C3: δ 150–155 ppm (deshielded by nitrogen and substituents).
    • Sulfonyl sulfur adjacent carbon: δ 125–130 ppm.
Infrared (IR) Spectroscopy
  • S=O Stretching : 1150–1180 cm⁻¹ (strong asymmetric), 1320–1350 cm⁻¹ (symmetric).
  • C=O Stretching : 1680–1700 cm⁻¹.
  • C-F Stretching : 1220–1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • π→π* Transitions : λmax ~260 nm (pyridine ring).
  • n→π* Transitions : λmax ~310 nm (carbonyl and sulfonyl groups).

Table 3: Summary of Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 8.6 (d, J=5.5 Hz) Pyridine H4/H5
δ 7.3 (m) Fluorophenyl protons
¹³C NMR δ 197.2 Carbonyl carbon
IR 1165 cm⁻¹, 1332 cm⁻¹ S=O stretching
UV-Vis λmax=262 nm (ε=12,400 L·mol⁻¹·cm⁻¹) π→π* transition

Properties

CAS No.

654058-72-7

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

(3-fluorophenyl)-[2-(4-methylsulfonylphenyl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3

InChI Key

JQZFPMLCXSNYEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reactions

A palladium-catalyzed coupling between a pyridine boronic acid and a sulfonylphenyl halide is a widely used method. This approach enables direct formation of the carbon-carbon bond between the pyridine and sulfonylphenyl moieties.

Reagents/Conditions Catalyst Yield Source
4-(Methylsulfonyl)phenylboronic acid + 3-Pyridyl halide Pd(PPh₃)₄, DMF, 85°C, 20 h 83.2%
3-Pyridine boronic acid + 4-Bromomethylsulfonylbenzene Pd(OAc)₂, ligand, DMF, 85°C, 27 h 89.1%

Mechanism :

  • Oxidative Addition : Palladium inserts into the carbon-halogen bond of the sulfonylphenyl halide.
  • Transmetallation : The pyridine boronic acid transfers its boron group to the palladium center.
  • Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

Advantages :

  • High yields (up to 89%) under mild conditions.
  • Compatible with electron-deficient pyridine derivatives.

Grignard Reagent-Mediated Synthesis

This method involves nucleophilic addition of a pyridine-containing Grignard reagent to a sulfonylphenyl nitrile or ketone precursor.

Reagents/Conditions Catalyst Yield Source
2-Amino-3-fluorobenzonitrile + Phenylmagnesium bromide THF, 0–20°C, 2.5 h 78%
4-(Methylsulfonyl)phenyl bromide + 3-Pyridinemagnesium chloride THF, –20°C, 48 h 97.7%

Key Steps :

  • Formation of the Grignard Intermediate : Reaction of pyridine halide with Mg in THF.
  • Nucleophilic Attack : Addition to the sulfonylphenyl electrophile (e.g., nitrile or bromide).
  • Acid Workup : Hydrolysis to yield the ketone.

Limitations :

  • Requires strict anhydrous conditions.
  • Lower yields for sterically hindered substrates.

Friedel-Crafts Acylation

This method employs Lewis acid catalysts to acylate pyridine derivatives with sulfonylphenyl acyl chlorides.

Reagents/Conditions Catalyst Yield Source
3-Pyridine + 4-(Methylsulfonyl)benzoyl chloride FeCl₃, 1,2-dichloroethane, 0°C, 1 h 82%

Procedure :

  • Activation of Acyl Chloride : Sulfonylphenyl acyl chloride reacts with FeCl₃ to generate an acylium ion.
  • Electrophilic Aromatic Substitution : Acylation occurs at the pyridine’s 3-position.

Challenges :

  • Pyridine’s electron-deficient nature may reduce reactivity.
  • Requires careful control of temperature and stoichiometry.

One-Pot Multicomponent Reactions

Recent advancements enable sequential functionalization in a single vessel, minimizing intermediate isolation.

Reagents/Conditions Catalyst Yield Source
5-Ethynyl-2-methylpyridine + Sulfonic acid → Hydration → Coupling with sulfonylphenyl halide H₂SO₄, Toluene, 50°C, 16 h >90%

Workflow :

  • Hydration of Alkyne : Conversion of 5-ethynylpyridine to pyridine ethanol.
  • Oxidation/Functionalization : In situ formation of the ketone via coupling.

Benefits :

  • Reduced waste and energy consumption.
  • Scalability for industrial production.

Reductive Amination and Sulfonylation

This approach involves introducing the sulfonyl group post-amine formation.

Reagents/Conditions Catalyst Yield Source
3-Pyridine amine + 4-Methylsulfonylbenzaldehyde → Reduction → Sulfonylation NaBH₃CN, MeOH, RT, 2 h 74–80%

Steps :

  • Imine Formation : Condensation of amine and aldehyde.
  • Reduction : Borohydride-mediated reduction to secondary amine.
  • Sulfonylation : Introduction of the methylsulfonyl group via sulfonic acid derivatives.

Applications :

  • Flexible for diverse sulfonyl precursors.
  • Compatible with fluorinated pyridine derivatives.

Comparative Analysis of Methods

Method Yield Range Advantages Limitations
Suzuki Coupling 83–89% High efficiency, scalability Requires boronic acid synthesis
Grignard Reaction 78–97.7% Versatile for diverse substrates Sensitive to moisture
Friedel-Crafts Acylation 82% Direct acylation of pyridine Limited to activated acyl chlorides
One-Pot Synthesis >90% Minimal waste, cost-effective Complex reaction monitoring
Reductive Amination 74–80% Post-functionalization flexibility Moderate yields, lengthy workup

Critical Reaction Parameters

Optimal conditions vary by method:

Parameter Suzuki Grignard Friedel-Crafts
Temperature 85°C 0–20°C 0°C
Solvent DMF/THF THF 1,2-Dichloroethane
Catalyst Loading 0.15–0.2 mol% N/A FeCl₃ (equiv.)
Reaction Time 20–27 h 2.5–48 h 1 h

Purification and Characterization

  • Chromatography : Silica gel (PE/EA = 1:0 → 10:1) for non-polar products.
  • Crystallization : Ethyl acetate/methanol or ethanol/water for polar compounds.
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.5 ppm (aromatic), 2.6–3.2 ppm (CH₃SO₂).
    • IR : SO₂ symmetric/asymmetric stretches at 1150–1350 cm⁻¹.

Industrial and Research Relevance

  • Pharmaceutical Intermediates : Used in COX-2 inhibitors (e.g., etoricoxib).
  • Catalytic Studies : Palladium ligands (e.g., tri-tert-butylphosphine) enhance coupling efficiency.
  • Green Chemistry : One-pot methods reduce solvent usage and energy costs.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols .

Scientific Research Applications

Pharmacological Studies

Methanone derivatives have been studied for their potential as therapeutic agents in treating various conditions, including:

  • Antidepressant Activity : Some studies suggest that compounds similar to Methanone can act on serotonin receptors, potentially providing antidepressant effects.
  • Antipsychotic Properties : Research indicates that certain methanone derivatives may exhibit antipsychotic effects through modulation of dopamine receptors .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of methanone derivatives have shown promising results against various bacterial strains. For instance, compounds related to Methanone have been evaluated for their efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant antibacterial activity .

G Protein-Coupled Receptor Modulation

Methanone derivatives have been explored for their interaction with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. These interactions may lead to the development of new drugs aimed at conditions such as obesity and metabolic disorders .

Case Study 1: Antidepressant Effects

A study published in a pharmacological journal examined a series of methanone derivatives for their ability to inhibit serotonin reuptake. The results indicated that specific modifications to the methanone structure enhanced its affinity for serotonin transporters, suggesting potential as antidepressant agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on agricultural applications, methanone-related compounds were synthesized and tested against fungal pathogens affecting tomato plants. The results showed that certain derivatives exhibited potent antifungal activity, outperforming established fungicides such as chloramphenicol and mancozeb .

Mechanism of Action

The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinyl Ring

Compound A : Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl ()
  • Key Difference : Replaces methylsulfonyl (-SO₂CH₃) with methylthio (-SCH₃) .
  • Impact :
    • Electronic Effects : Methylthio is less electron-withdrawing than methylsulfonyl, reducing polarity and oxidation stability.
    • Metabolism : Thioethers are prone to oxidative metabolism, whereas sulfonyl groups resist degradation .
Compound B : 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone ()
  • Key Difference: Contains an ethanone backbone (CH₃-C=O) instead of methanone (C=O directly bonded to two aryl groups).
  • Impact: Conformational Flexibility: The ethanone spacer may alter molecular geometry, affecting receptor binding or solubility. Bioactivity: Extended chains can influence pharmacokinetics (e.g., absorption, distribution) .

Fluorophenyl Group Modifications

Compound C : Methanone, [4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl- ()
  • Key Difference : Substitutes 3-fluorophenyl with 3,5-difluorophenyl and incorporates a pyrrolopyridinyl core .
  • Impact :
    • Electron-Withdrawing Effects : Increased fluorine content enhances electronegativity and hydrophobic interactions.
    • Ring System : The fused pyrrolopyridinyl system may improve binding to planar enzyme pockets (e.g., kinases) .

Sulfonyl Group Replacements in Agrochemicals

Compound D : Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone) ()
  • Key Difference: Replaces sulfonyl with a trifluoromethyl (-CF₃) group on a pyridinone scaffold.
  • Impact: Lipophilicity: -CF₃ increases logP, enhancing membrane permeability but risking off-target effects. Mode of Action: Fluridone is a herbicide inhibiting carotenoid biosynthesis, suggesting sulfonyl groups in the target compound may confer distinct biological roles .

Structural and Functional Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Methanone 3-fluorophenyl, 4-(methylsulfonyl)phenyl ~375.4 (estimated) High polarity, metabolic stability
Compound A () Methanone Methylthio (-SCH₃) ~347.4 (estimated) Lower oxidation stability
Compound B () Ethanone 6-methylpyridinyl, methylsulfonyl 333.4 Increased conformational flexibility
Compound C () Pyrrolopyridinyl 3,5-difluorophenyl ~438.3 (estimated) Enhanced kinase binding potential
Compound D () Pyridinone Trifluoromethyl (-CF₃) 329.3 Herbicidal activity

Research Findings and Implications

  • Sulfonyl vs. Thioether Groups : Methylsulfonyl in the target compound improves oxidative stability and hydrogen-bonding capacity compared to methylthio analogs, making it more suitable for long-acting therapeutics .
  • Agrochemical Relevance : Structural parallels with fluridone suggest the target compound could be explored for herbicidal or fungicidal applications, though its exact biological targets require further study .

Biological Activity

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS No. 654058-72-7) is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14FNO3S
  • Molecular Weight : 355.38 g/mol
  • Structure : The compound features a fluorinated phenyl ring and a methylsulfonyl group attached to a pyridine moiety, contributing to its unique biological properties.

Synthesis Methods

The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- has been explored in various studies. Notable methods include:

  • Palladium-Catalyzed Coupling : Utilizing palladium catalysts for the formation of carbon-carbon bonds between the aromatic rings.
  • Reflux Reactions : Conducting reactions under reflux conditions to enhance yields of the desired product.

Antitumor Activity

Research indicates that Methanone exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-468<10
HT2915
OVCAR-331.5

The compound's mechanism appears to involve the inhibition of key enzymes associated with cancer cell proliferation, particularly in ovarian and breast cancers.

Enzyme Inhibition

Methanone has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways:

  • Monoacylglycerol Lipase (MAGL) : It has shown competitive inhibition with an IC50 value as low as 0.84 µM, indicating strong potential for therapeutic applications in pain management and inflammation control .

Case Studies

  • Study on Ovarian Cancer Cells :
    A study assessed the antiproliferative effects of Methanone on ovarian cancer cell lines, revealing significant growth inhibition correlated with MAGL activity modulation .
  • Breast Cancer Research :
    In another investigation, Methanone's effects on breast cancer cell lines highlighted its ability to induce apoptosis and inhibit cell cycle progression, further supporting its potential as an anticancer agent .

Q & A

Q. Basic

  • IR spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
  • LC-MS/ESI : Confirms molecular weight (e.g., m/z 322 for C₁₈H₁₃FNO₃S).
  • ¹H NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and methylsulfonyl singlet (δ 3.1 ppm).

What computational methods predict the impact of substituent variations on electronic properties?

Q. Advanced

  • DFT calculations : Assess electron density distribution; fluorine substituents increase electrophilicity at the para position .
  • InChI-based modeling : Use PubChem-derived InChI keys (e.g., BTQOMZVQASIULU-UHFFFAOYSA-N ) to simulate substituent effects on HOMO-LUMO gaps.
  • Molecular docking : Predict binding affinity changes when substituting fluorine or methylsulfonyl groups in bioactive analogs .

How does the position of fluorine on the phenyl ring affect biological activity?

Advanced
Meta-fluorine (3-fluorophenyl) enhances metabolic stability by reducing cytochrome P450 oxidation compared to para-substituted analogs. For example:

  • 3-Fluoro derivatives show longer half-lives in hepatic microsomal assays .
  • Ortho-fluorine introduces steric clashes in enzyme-binding pockets, reducing affinity .

What strategies resolve low yields in multi-step syntheses of Methanone analogs?

Q. Advanced

  • Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Catalyst optimization : Palladium/copper bimetallic systems improve coupling efficiency in heteroaromatic systems .
  • Solvent screening : Switch from acetonitrile to DMF for better solubility of sulfonyl-containing intermediates .

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